Cas no 189107-45-7 (1-methylindazole-5-carbonitrile)

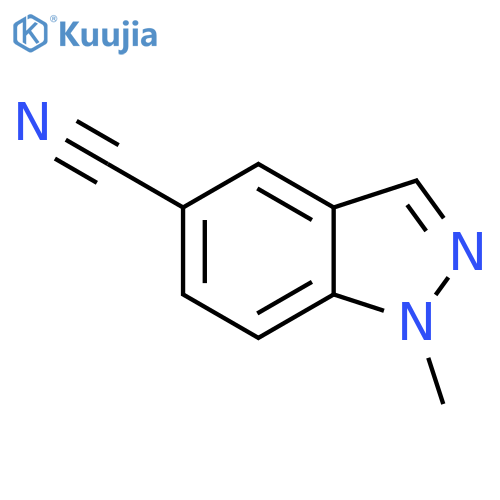

189107-45-7 structure

商品名:1-methylindazole-5-carbonitrile

1-methylindazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-indazole-5-carbonitrile

- 1-methylindazole-5-carbonitrile

- 5-Cyano-1-methyl-1H-indazole

- 5-CYANO-1-METHYLINDAZOLE

- DA-08829

- SY128143

- W-206391

- QAXKWSDDUMHXFE-UHFFFAOYSA-N

- 189107-45-7

- MFCD12028575

- CS-0054305

- DTXSID30441987

- SCHEMBL7219801

- PS-4793

- MB11524

- AKOS006282563

-

- MDL: MFCD12028575

- インチ: InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3

- InChIKey: QAXKWSDDUMHXFE-UHFFFAOYSA-N

- ほほえんだ: CN1N=CC2=C1C=CC(=C2)C#N

計算された属性

- せいみつぶんしりょう: 157.06400

- どういたいしつりょう: 157.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 41.61000

- LogP: 1.44498

1-methylindazole-5-carbonitrile セキュリティ情報

1-methylindazole-5-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methylindazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR30851-1g |

1-Methyl-1H-indazole-5-carbonitrile |

189107-45-7 | 98% | 1g |

£207.00 | 2025-02-20 | |

| Key Organics Ltd | PS-4793-20MG |

1-Methyl-1H-indazole-5-carbonitrile |

189107-45-7 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| eNovation Chemicals LLC | D696744-0.25g |

1-Methyl-1H-indazole-5-carbonitrile |

189107-45-7 | 95% | 0.25g |

$135 | 2023-09-03 | |

| abcr | AB467022-5 g |

1-Methyl-1H-indazole-5-carbonitrile, min. 95%; . |

189107-45-7 | 5g |

€1,062.00 | 2023-07-18 | ||

| abcr | AB467022-1 g |

1-Methyl-1H-indazole-5-carbonitrile, min. 95%; . |

189107-45-7 | 1g |

€382.00 | 2023-07-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1022-50G |

1-methylindazole-5-carbonitrile |

189107-45-7 | 97% | 50g |

¥ 28,168.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D775408-1G |

1-methylindazole-5-carbonitrile |

189107-45-7 | 97% | 1g |

$180 | 2024-07-21 | |

| eNovation Chemicals LLC | D775408-25G |

1-methylindazole-5-carbonitrile |

189107-45-7 | 97% | 25g |

$1025 | 2024-07-21 | |

| Advanced ChemBlocks | O30139-250MG |

1-methyl-1H-indazole-5-carbonitrile |

189107-45-7 | 95% | 250MG |

$125 | 2023-09-15 | |

| eNovation Chemicals LLC | D775408-500mg |

1-methylindazole-5-carbonitrile |

189107-45-7 | 97% | 500mg |

$130 | 2024-07-21 |

1-methylindazole-5-carbonitrile 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

189107-45-7 (1-methylindazole-5-carbonitrile) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:189107-45-7)1-methylindazole-5-carbonitrile

清らかである:99%

はかる:25g

価格 ($):821.0